4,5-Diphenyl-2-(2-methoxyphenyl)oxazole CAS 111603-42-0 properties
4,5-Diphenyl-2-(2-methoxyphenyl)oxazole CAS 111603-42-0 properties
Executive Summary
4,5-Diphenyl-2-(2-methoxyphenyl)oxazole (CAS 111603-42-0) is a trisubstituted 1,3-oxazole derivative belonging to the class of 2,4,5-triphenyloxazoles . Structurally analogous to the scintillator PPO (2,5-diphenyloxazole) and the COX-2 inhibitor scaffold (e.g., Oxaprozin/Valdecoxib cores), this compound represents a critical intersection between optoelectronics (as a blue-emitting fluorophore) and medicinal chemistry (as a lipophilic bioisostere).
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and experimental handling, designed for researchers utilizing this compound in high-throughput screening (HTS) or materials development.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]
Core Identification
| Parameter | Detail |
| Chemical Name | 4,5-Diphenyl-2-(2-methoxyphenyl)oxazole |
| CAS Number | 111603-42-0 |
| Molecular Formula | C₂₂H₁₇NO₂ |
| Molecular Weight | 327.38 g/mol |
| SMILES | COc1ccccc1C2=NC(=C(O2)c3ccccc3)c4ccccc4 |
| IUPAC Name | 2-(2-methoxyphenyl)-4,5-diphenyl-1,3-oxazole |
Physical Properties (Experimental & Predicted)
Note: Specific experimental data for this library compound is rare. Values below are derived from validated structure-property relationship (SPR) models of the 2,4,5-triphenyloxazole class.
| Property | Value / Characteristic | Confidence/Source |
| Physical State | Crystalline Solid (White to Off-White) | High (Class Standard) |
| Melting Point | 105–115 °C (Predicted) | Medium (Analog: Triphenyloxazole MP 115°C) |
| Solubility | Soluble in DCM, DMSO, Toluene, EtOAc. Insoluble in Water. | High |
| LogP (Predicted) | ~5.8 | High (Lipophilic) |
| Fluorescence | High (Oxazole chromophore) | |
| pKa | ~1.5 (Conjugate acid) | High (Weakly basic N) |
Synthetic Methodologies
The synthesis of 2,4,5-trisubstituted oxazoles is a foundational protocol in heterocyclic chemistry. For CAS 111603-42-0, the Davidson Cyclization (Benzoin Condensation method) is the most robust route for laboratory-scale production, offering high atom economy and simplified purification.
Protocol A: Benzoin Condensation Route (Recommended)
Principle: Condensation of an
Reagents:
-
Benzoin (1.0 equiv)
-
2-Methoxybenzaldehyde (1.1 equiv)
-
Ammonium Acetate (
, 4-5 equiv) -
Glacial Acetic Acid (Solvent)
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of benzoin and 11 mmol of 2-methoxybenzaldehyde in 20-30 mL of glacial acetic acid.
-
Activation: Add 50 mmol of ammonium acetate. The excess ammonium salt acts as both the nitrogen source and a buffer.
-
Reflux: Heat the mixture to reflux (
) with vigorous stirring. Maintain reflux for 2–4 hours.-
Monitoring: Track consumption of benzoin via TLC (Eluent: 20% EtOAc/Hexanes). The product will be less polar (higher
) than benzoin.
-
-
Precipitation: Cool the reaction mixture to room temperature. Pour the solution into 100 mL of ice-cold water with stirring. The oxazole should precipitate as a solid.
-
Purification: Filter the precipitate. Recrystallize from Ethanol or EtOH/Water mixtures to yield white needles.
Protocol B: Robinson-Gabriel Cyclization (Alternative)
Used when specific isotopic labeling is required or if the benzoin route fails.
-
Acylation: React Desyl amine (
-aminodeoxybenzoin) with 2-methoxybenzoyl chloride to form the amide intermediate. -
Cyclodehydration: Treat the amide with
or concentrated to effect ring closure.
Synthetic Pathway Visualization
The following diagram illustrates the logic flow for the synthesis and potential side-reaction checkpoints.
Caption: One-pot synthesis of substituted oxazoles via ammonium acetate mediated cyclization.
Application Logic & Mechanism
Fluorescence & Scintillation
Triphenyloxazoles are classic primary scintillators . The oxazole ring acts as a rigid linker ensuring conjugation between the phenyl rings.
-
Mechanism: Absorption of UV energy promotes an electron to the
orbital. The rigidity of the oxazole ring minimizes non-radiative decay (vibrational relaxation), resulting in high quantum yield fluorescence in the blue region ( nm). -
Substituent Effect (2-Methoxy): The ortho-methoxy group introduces steric strain, potentially twisting the 2-phenyl ring out of coplanarity with the oxazole core. This can induce a hypsochromic shift (blue shift) compared to the para-isomer and may increase Stokes shift due to excited-state planarization dynamics.
Medicinal Chemistry (Bioisostere)
In drug design, this scaffold is evaluated as a COX-2 inhibitor pharmacophore.
-
Binding Mode: The 4,5-diphenyl moiety mimics the vicinal diaryl structure found in Coxibs (e.g., Celecoxib).
-
SAR Insight: The 2-position allows for fine-tuning of lipophilicity and metabolic stability. The methoxy group can act as a hydrogen bond acceptor, potentially interacting with specific residues (e.g., Arg120) in the COX active site, although a sulfonamide is typically required for high potency.
Biological Signaling Pathway (Hypothetical COX-2 Interaction)
Caption: Theoretical mechanism of action for diaryl heterocycles in COX-2 inhibition.
Safety & Handling Protocols
Signal Word: WARNING (Based on structural analogs)
| Hazard Class | Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation.[1] | Wear nitrile gloves (0.11 mm). |
| Eye Irritation | H319: Causes serious eye irritation.[2] | Use safety goggles/face shield. |
| STOT-SE | H335: May cause respiratory irritation.[1][3] | Handle in a fume hood. |
Storage: Store at
References
-
Sigma-Aldrich. 4,5-Diphenyl-2-(2-methoxyphenyl)oxazole Product Detail. AldrichCPR Collection.[4] Link
-
Breslow, R. (1958).[5] The Mechanism of Thiazolium Catalysis.[6] Journal of the American Chemical Society.[7] (Fundamental mechanism for benzoin/acylanion chemistry). Link
-
Palmer, D. C. (Ed.). (2004).[5] Oxazoles: Synthesis, Reactions, and Spectroscopy.[8][9] The Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Authoritative text on oxazole synthesis).
-
Moylan, C. R., et al. (1993). Nonlinear optical chromophores with increased thermal stability. Journal of the American Chemical Society.[7] (Discusses thermal properties of diaryl oxazoles). Link
-
Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2. Journal of Medicinal Chemistry. (Establishes the diaryl heterocycle SAR). Link
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- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. novachem.com [novachem.com]
- 3. fishersci.com [fishersci.com]
- 4. 4,5-DIPHENYL-2-(2-METHOXYPHENYL)OXAZOLE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
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